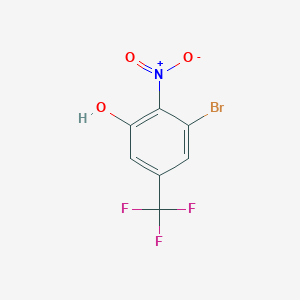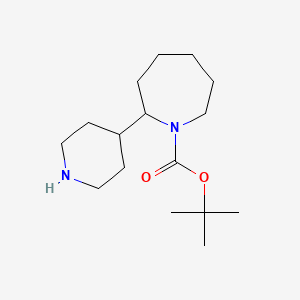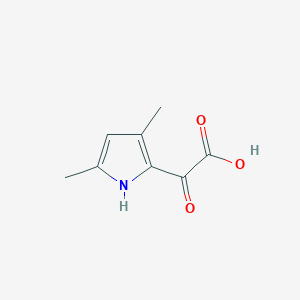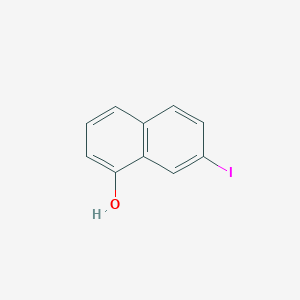
tert-Butyl ((3S)-2-hydroxytetrahydrofuran-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((3S)-2-hydroxytetrahydrofuran-3-yl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3S)-2-hydroxytetrahydrofuran-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable tetrahydrofuran derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions to form tert-butyl esters .
Industrial Production Methods
Industrial production methods for tert-butyl carbamates often utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more streamlined and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ((3S)-2-hydroxytetrahydrofuran-3-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of palladium-catalyzed cross-coupling with aryl halides.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Palladium catalysts and bases like cesium carbonate are frequently used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed cross-coupling reactions with aryl halides typically yield N-Boc-protected anilines .
Applications De Recherche Scientifique
tert-Butyl ((3S)-2-hydroxytetrahydrofuran-3-yl)carbamate has several scientific research applications:
Chemistry: It is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Mécanisme D'action
The mechanism of action of tert-Butyl ((3S)-2-hydroxytetrahydrofuran-3-yl)carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group can be installed and removed under relatively mild conditions, making it useful for the selective protection and deprotection of functional groups in organic synthesis . The compound interacts with molecular targets through hydrogen bonding and conformational restriction, which enhances its stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler analog that lacks the tetrahydrofuran ring.
tert-Butyl 4-[(E)-2-(2,4-dichlorophenyl)hydrazono]-3-oxobutanoate: Another tert-butyl carbamate derivative with different functional groups.
Uniqueness
tert-Butyl ((3S)-2-hydroxytetrahydrofuran-3-yl)carbamate is unique due to the presence of the tetrahydrofuran ring, which imparts additional stability and reactivity compared to simpler tert-butyl carbamates. This structural feature allows for more diverse applications in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C9H17NO4 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
tert-butyl N-[(3S)-2-hydroxyoxolan-3-yl]carbamate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-4-5-13-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7?/m0/s1 |
Clé InChI |
LHNLDAFOFNSNNF-PKPIPKONSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1CCOC1O |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCOC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester](/img/structure/B12866386.png)
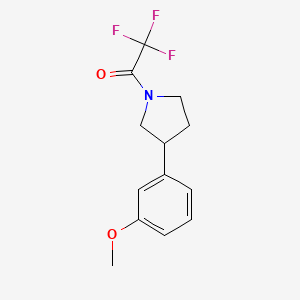
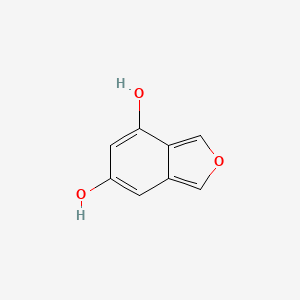

![3-Bromo-4,6-dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12866406.png)
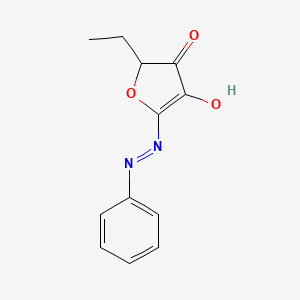
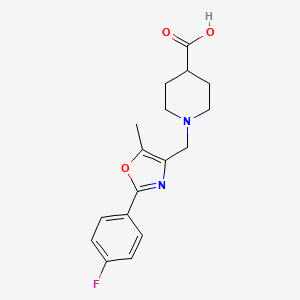
![1-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12866429.png)
